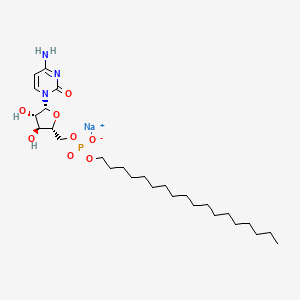

Fosteabine sodium

描述

Contextualization within Antimetabolite and Nucleoside Analog Research

Fosteabine (B1669689) sodium is classified as both a nucleoside analog and an antimetabolite. springer.com Nucleoside analogs are synthetic compounds that mimic the structure of natural purine (B94841) and pyrimidine (B1678525) nucleosides, the fundamental building blocks of DNA and RNA. springer.comgoogle.com Due to this structural similarity, these analogs can be incorporated into growing nucleic acid strands or inhibit essential enzymes involved in their synthesis. medchemexpress.com By doing so, they disrupt the process of cell division, a mechanism that is particularly effective against the rapidly proliferating cells characteristic of cancer. ontosight.ai

Antimetabolites, a broader category that includes nucleoside analogs, are substances that interfere with normal metabolic processes. medchemexpress.com Fosteabine sodium functions as a prodrug of cytarabine (B982); after administration, it is metabolized into its active form, which then competes with the natural nucleoside, deoxycytidine, for incorporation into DNA. medkoo.comncats.io The chemical modification in this compound, specifically the addition of a stearyl phosphate (B84403) group, is a deliberate strategy to alter the compound's pharmacokinetic properties and overcome some of the limitations of its parent drug, cytarabine. ontosight.aiscispace.com This positions it within a key research area focused on optimizing drug delivery and efficacy through chemical design. springer.com

Historical Development and Academic Significance of this compound

The development of this compound, also known by synonyms such as Cytarabine ocfosfate and its research code YNK01, was driven by the need for an orally active form of cytarabine that would be resistant to rapid deactivation in the body. ontosight.aincats.ionih.gov Cytarabine itself is a potent anti-leukemic agent, but it is quickly broken down by the enzyme deoxycytidine deaminase, necessitating intravenous administration. medchemexpress.com

The investigation into more stable, orally bioavailable derivatives led to the creation of the stearyl phosphate diester of cytarabine. scispace.com This work was pioneered by the Japanese companies Nippon Kayaku and Yamasa Corporation. springer.com this compound was approved in Japan in 1992 for the treatment of adult acute non-lymphocytic leukemia and myelodysplastic syndrome. scispace.com It was subsequently launched for leukemia in Japan on May 6, 1997. springer.com

The academic significance of this compound lies in its design as a lipophilic prodrug. uzh.ch The attached stearyl group enhances its ability to penetrate cell membranes and protects it from enzymatic degradation, allowing for a sustained release of the active cytarabine metabolite over time. ontosight.aincats.io This approach represents a classic example of rational drug design aimed at improving a drug's therapeutic index and administration route. Early clinical investigations, such as a Phase I/II study by the European YNK01 study group in 1994, explored its potential in treating acute myeloid leukemia (AML), myelodysplastic syndrome (MDS), and low-grade non-Hodgkin lymphoma (NHL). gwdg.de

Overview of Current Research Trajectories for this compound

Research into this compound has primarily focused on its application in hematological malignancies. A notable phase II clinical trial, with results published in 2002, investigated the combination of oral this compound (YNK01) with interferon alpha-2b for patients newly diagnosed with chronic myelogenous leukemia (CML). nih.gov The study reported that 63% of patients achieved a complete hematological response at the 12-week mark. nih.gov

Other studies have explored its use in combination with etoposide (B1684455) for elderly patients with higher-risk myelodysplastic syndromes and refractory AML. medunigraz.at Furthermore, a late-phase II study was conducted for hepatocellular carcinoma. ncats.io The compound's mechanism involves being metabolized in the liver, which gradually releases the active component, cytarabine, thereby maintaining its concentration in the blood for a longer duration. ncats.io

Despite these investigations into a range of cancers, the development of this compound for indications beyond leukemia was reported as discontinued. springer.com It remains marketed in Japan for leukemia, but broader research into new applications appears limited. springer.com The existing body of research, however, continues to serve as a valuable case study in the development of nucleoside analog prodrugs.

Data Tables

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate | ncats.io |

| Molecular Formula | C27H49N3NaO8P | chemsrc.com |

| Molecular Weight | 597.657 g/mol | chemsrc.com |

| Synonyms | Cytarabine ocfosfate, YNK 01, Starasid, Phosteabine sodium | springer.comontosight.ai |

| CAS Number | 65093-40-5 | medchemexpress.com |

属性

CAS 编号 |

65093-40-5 |

|---|---|

分子式 |

C27H49N3NaO8P |

分子量 |

597.7 g/mol |

IUPAC 名称 |

sodium;[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl octadecyl phosphate |

InChI |

InChI=1S/C27H50N3O8P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-36-39(34,35)37-21-22-24(31)25(32)26(38-22)30-19-18-23(28)29-27(30)33;/h18-19,22,24-26,31-32H,2-17,20-21H2,1H3,(H,34,35)(H2,28,29,33);/q;+1/p-1/t22-,24-,25+,26-;/m1./s1 |

InChI 键 |

JOJYUFGTMHSFEE-YONYXQDTSA-M |

SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

手性 SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

规范 SMILES |

CCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O.[Na+] |

同义词 |

1-arabinofuranosylcytosine-5'-stearylphosphate cytarabine ocfosfate Fosteabine stearyl-ara-CMP YNK 01 YNK-01 |

产品来源 |

United States |

Chemical Synthesis and Advanced Derivatization of Fosteabine Sodium

Established Synthetic Pathways for Fosteabine (B1669689) Sodium

Fosteabine sodium, chemically known as 1-β-D-arabinofuranosylcytosine-5'-stearylphosphate or cytarabine (B982) ocfosfate, is a lipophilic prodrug designed to enhance the oral bioavailability and plasma half-life of its parent compound, cytarabine. The synthesis of this compound involves the chemical modification of cytarabine, a polar nucleoside, by attaching a long-chain stearyl phosphate (B84403) group to the 5'-hydroxyl position of the arabinose sugar moiety. This modification significantly increases the lipophilicity of the molecule, facilitating its absorption and transport.

Reaction Mechanisms and Intermediate Characterization

The synthesis of this compound is a multi-step process that begins with the activation of stearyl alcohol with a phosphorylating agent, such as phosphorus oxychloride (POCl₃), to form a stearyl phosphoryl dichloride intermediate. This highly reactive intermediate is then coupled with cytarabine. The primary 5'-hydroxyl group of cytarabine is the most reactive hydroxyl group and selectively attacks the phosphorus center of the stearyl phosphoryl dichloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

The resulting phosphodiester linkage forms the core of the Fosteabine molecule. Subsequent hydrolysis of the remaining P-Cl bond and neutralization with a sodium base, such as sodium hydroxide (B78521) or sodium bicarbonate, yields the final product, this compound.

The characterization of intermediates and the final product is crucial to ensure purity and structural integrity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry are employed to confirm the structure and identify any impurities.

Yield Optimization and Scalability Studies for Research Quantities

Optimizing the yield and ensuring the scalability of the synthesis are critical for producing sufficient quantities of this compound for research purposes. Key parameters that influence the reaction yield include the choice of solvent, reaction temperature, stoichiometry of the reactants, and the nature of the base used. Aprotic solvents are generally preferred to avoid unwanted side reactions with the phosphorylating agent.

Studies have focused on a variety of phosphorylating agents and coupling methods to improve efficiency. While specific yield data for this compound are not extensively published in publicly available literature, research on similar nucleoside phosphate esters suggests that yields can vary significantly based on the chosen synthetic route. For research quantities, column chromatography is often employed for purification to achieve high purity.

Stereoselective Synthesis of this compound and its Isomers

The stereochemistry of this compound is determined by the stereochemistry of the starting material, cytarabine (1-β-D-arabinofuranosylcytosine). The arabinose sugar in cytarabine has a specific stereoconfiguration that is crucial for its biological activity. The synthesis of this compound, which involves the derivatization of the 5'-hydroxyl group, does not typically affect the stereocenters of the arabinose ring.

Therefore, the stereoselectivity of the synthesis of this compound is inherently dependent on the stereoselective synthesis of cytarabine itself. The β-anomeric configuration of the glycosidic bond in cytarabine is essential for its anticancer activity. The synthesis of cytarabine often involves stereocontrolled glycosylation reactions to ensure the correct anomer is formed. As the subsequent phosphorylation at the 5'-position does not involve the anomeric center, the stereochemistry is preserved in the final this compound product. Research into the synthesis and biological activity of potential diastereomers of this compound, which could arise from different stereoisomers of the stearyl group or the phosphate linkage, is not widely reported.

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The development of this compound has spurred further research into the design and synthesis of other cytarabine analogues to explore structure-activity relationships (SAR) and further improve therapeutic properties.

Rational Design of Modified Nucleoside Structures

The rational design of cytarabine analogues is guided by the need to overcome its limitations, such as rapid deamination by cytidine (B196190) deaminase into the inactive metabolite, uracil (B121893) arabinoside, and poor penetration across biological membranes. Modifications have been primarily focused on the 4-amino group of the cytosine base and the hydroxyl groups of the arabinose sugar.

For instance, modifying the 4-amino group can protect the molecule from deamination. However, this can also interfere with the hydrogen bonding interactions necessary for its mechanism of action. Therefore, a delicate balance must be achieved.

Modifications at the 5'-hydroxyl group, as seen in this compound, aim to increase lipophilicity and create a prodrug that can bypass initial phosphorylation steps, which can be a rate-limiting factor in the activation of cytarabine. Various long-chain fatty acids and other lipophilic moieties have been explored to modulate the drug's pharmacokinetic profile.

Exploration of Prodrug Strategies for Research Delivery

This compound is a prime example of a successful prodrug strategy. The lipophilic stearylphosphate group masks the polar phosphate group, allowing the molecule to be absorbed orally and distributed in the body. Once inside the body, it is metabolized, likely by hepatic enzymes, to release cytarabine monophosphate, which is then further phosphorylated to the active triphosphate form.

Other prodrug strategies for cytarabine that have been investigated include:

Amino Acid Conjugates: Attaching amino acids to the 5'-hydroxyl group can utilize amino acid transporters for improved cellular uptake.

Phosphoramidates: These prodrugs can deliver the monophosphate form of cytarabine into cells, bypassing the initial and often rate-limiting phosphorylation step catalyzed by deoxycytidine kinase, a common mechanism of resistance.

Fatty Acid Esters: Similar to this compound, conjugating other fatty acids to the 5'-hydroxyl group can enhance lipophilicity and prolong the drug's half-life.

These strategies aim to improve the delivery of cytarabine to target cells, enhance its efficacy, and overcome mechanisms of drug resistance. The table below summarizes the in vitro cytotoxic activity of some cytarabine analogues.

| Compound | Modification | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Cytarabine | Parent Drug | HL-60 | 0.01 - 0.1 |

| This compound (Cytarabine ocfosfate) | 5'-stearylphosphate | L1210 | ~0.1 |

| 5'-valerate-cytarabine | 5'-valeric acid ester | L1210 | ~0.5 |

| N⁴-behenoyl-cytarabine | N⁴-behenic acid amide | L1210 | >10 |

Molecular and Cellular Pharmacology of Fosteabine Sodium Preclinical Research

Elucidation of Fosteabine (B1669689) Sodium's Molecular Mechanism of Action

Fosteabine sodium is recognized as a prodrug of the well-established antimetabolite, cytarabine (B982) (ara-C). Following administration, this compound is metabolized to its active form, cytarabine triphosphate (ara-CTP), which is the primary effector molecule responsible for its pharmacological activity. The molecular mechanism of this compound is, therefore, intrinsically linked to the actions of ara-CTP.

Enzymatic Inhibition Kinetics and Target Binding Affinity

The cytotoxic effects of this compound's active metabolite, ara-CTP, are mediated through the inhibition of key enzymes involved in DNA synthesis.

Preclinical studies have demonstrated that ara-CTP acts as a competitive inhibitor of DNA polymerases. nih.govdrugbank.compatsnap.compatsnap.combccancer.bc.canih.govresearchgate.netaxonmedchem.com It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of these enzymes. patsnap.comnih.gov The structural similarity between ara-CTP and dCTP allows it to bind to the DNA polymerase, but the presence of the arabinose sugar instead of deoxyribose in its structure interferes with the normal enzymatic process. patsnap.com

The inhibitory potency of ara-CTP against different DNA polymerases has been quantified through the determination of inhibition constants (Ki). In studies using purified human DNA polymerases, ara-CTP exhibited a competitive inhibition pattern with distinct Ki values for different polymerase subtypes. For DNA polymerase α, the Ki value was determined to be 1.5 µM, while for DNA polymerase β, the Ki value was 7.6 µM. nih.gov Another study reported a Ki value of 4 µM for DNA polymerase-alpha and 32 µM for DNA polymerase-beta from calf thymus, indicating that DNA polymerase-alpha is more sensitive to inhibition by ara-CTP. nih.gov

Table 1: Inhibition Constants (Ki) of Cytarabine Triphosphate (ara-CTP) for DNA Polymerases

| Enzyme | Organism | Ki Value (µM) | Type of Inhibition |

|---|---|---|---|

| DNA Polymerase α | Human | 1.5 | Competitive |

| DNA Polymerase β | Human | 7.6 | Competitive |

| DNA Polymerase-alpha | Calf Thymus | 4 | Competitive |

Investigation of Nucleic Acid Metabolism Interference

The primary mechanism by which this compound's active metabolite, ara-CTP, interferes with nucleic acid metabolism is through its incorporation into the DNA strand during replication. drugbank.compatsnap.comnih.govresearchgate.net Once incorporated, ara-CTP acts as a chain terminator, preventing the further elongation of the DNA strand. patsnap.comresearchgate.net This is because the 2'-hydroxyl group in the arabinose sugar of ara-CTP creates a steric hindrance, making it difficult for DNA polymerase to add the next nucleotide. This disruption of DNA synthesis ultimately leads to cell cycle arrest in the S phase and induces cell death. wikipedia.org Additionally, ara-CTP has been reported to inhibit RNA polymerase and nucleotide reductase enzymes, further contributing to the interference with nucleic acid synthesis. wikipedia.org

Identification and Validation of Intracellular Molecular Targets

The principal intracellular molecular targets of this compound, via its active metabolite ara-CTP, are the DNA polymerases, specifically DNA polymerase α and β. nih.govdrugbank.comnih.gov DNA polymerase α is crucial for the initiation of DNA replication, while DNA polymerase β is involved in DNA repair. By inhibiting both of these enzymes, ara-CTP not only halts DNA synthesis but also compromises the cell's ability to repair DNA damage, leading to an accumulation of errors and eventual apoptosis.

Cellular Responses to this compound in In Vitro Systems

The cellular effects of this compound and its derivatives have been evaluated in various in vitro models, primarily using cancer cell lines. These studies have consistently demonstrated the cytotoxic and antiproliferative activity of the compound.

In vitro studies have shown that cytarabine ocfosfate, a lipid-conjugated form of cytarabine, exhibits antitumor effects against human T-cell leukemia lines. nih.gov The cytotoxic effects are attributed to the intracellular conversion to ara-CTP and subsequent inhibition of DNA synthesis. The lipophilic nature of this compound is designed to enhance its cellular uptake. nih.gov

Studies on various leukemia cell lines, including K562, THP-1, MV4;11, and U937, have shown that cytarabine, the parent drug of this compound, induces apoptosis and has a synergistic cytotoxic effect when combined with other agents. mdpi.com The cytotoxic activity of cytarabine is highly specific for the S phase of the cell cycle. drugbank.com In studies with a leukemic EL-4 cell line, lipid-drug-conjugate nanoparticles of cytarabine were found to be more cytotoxic than the cytarabine solution alone. researchgate.net

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cytarabine (ara-C) |

| Cytarabine triphosphate (ara-CTP) |

| Deoxycytidine triphosphate (dCTP) |

| Cytarabine ocfosfate |

| Stearyl-ara-CMP |

| 3,10-dibromofascaplysin |

Development and Characterization of Relevant Cell Line Models

While specific studies detailing the initial development and characterization of cell line models exclusively for this compound are not extensively documented in publicly available research, the compound's activity is logically assessed in cell lines sensitive to its active metabolite, cytarabine. Preclinical evaluation of cytarabine and its derivatives has utilized a variety of cancer cell lines, particularly those derived from hematological malignancies. These models are essential for studying the cytotoxic and mechanistic properties of the drug.

Key cell line models relevant for studying the effects of this compound, based on the known activity of cytarabine, include:

Leukemia Cell Lines:

L1210 (murine leukemia) uzh.ch

CCRF-CEM (human T-cell acute lymphoblastic leukemia) nih.gov

ML-1 (human myeloblastic leukemia) aacrjournals.org

HL-60 (human promyelocytic leukemia) mdpi.com

U937 (human histiocytic lymphoma) medchemexpress.com

THP-1 (human acute monocytic leukemia)

Lymphoma Cell Lines:

Raji (human Burkitt's lymphoma) aacrjournals.org

These cell lines are instrumental in assays determining cytotoxicity, effects on cell proliferation, and the molecular pathways engaged upon drug exposure. For instance, the CCRF-CEM cell line has been used to evaluate the activity of fatty acyl derivatives of cytarabine. nih.gov Similarly, human tumor xenografts in murine models, using cell lines like Raji, have been employed to assess the in vivo antitumor potential of cytarabine derivatives. aacrjournals.org

| Cell Line | Origin | Relevance to this compound/Cytarabine Research |

|---|---|---|

| L1210 | Murine Leukemia | Used in early in vivo studies of cytarabine derivatives. uzh.ch |

| CCRF-CEM | Human T-cell ALL | Model for evaluating fatty acyl derivatives of cytarabine. nih.gov |

| HL-60 | Human Promyelocytic Leukemia | Used for cytotoxicity and mechanistic studies of cytarabine. mdpi.com |

| U937 | Human Histiocytic Lymphoma | Utilized in studies of cytarabine-induced apoptosis. medchemexpress.com |

| Raji | Human Burkitt's Lymphoma | Employed in human tumor xenograft models. aacrjournals.org |

Impact on Cell Cycle Progression and Regulation

The cytotoxic action of this compound's active metabolite, cytarabine, is intrinsically linked to its effects on the cell cycle. As an S-phase-specific agent, cytarabine disrupts DNA replication in rapidly dividing cells. drugcentral.orgnih.gov

Preclinical studies have consistently demonstrated that exposure of cancer cell lines to cytarabine leads to a significant arrest in the S-phase of the cell cycle. chapman.edumedchemexpress.com The active form, Ara-CTP, is a competitive inhibitor of DNA polymerase, which halts DNA synthesis and chain elongation. nih.govchapman.edu This interference prevents cells from completing DNA replication, leading to an accumulation of cells in the S-phase.

Research on various leukemia and lymphoma cell lines has confirmed this effect. For example, studies in ML-1 cells show a distinct S-phase arrest following cytarabine treatment. drugcentral.org Furthermore, investigations into lipophilic derivatives of cytarabine, such as elacytarabine (B9605) (CP-4055), which shares the feature of a fatty acid chain with this compound, also report a marked accumulation of cells in the S and G2/M phases in lung and colon cancer cell lines. nih.gov This suggests that the mode of delivery and the prodrug structure can influence the specifics of cell cycle perturbation, though the primary impact remains the disruption of DNA synthesis.

Investigation of Apoptotic and Necrotic Pathways Induced by this compound

The ultimate fate of cancer cells following this compound treatment is cell death, primarily through apoptosis. The DNA damage and stalled replication forks caused by the incorporation of Ara-CTP trigger intrinsic apoptotic signaling pathways.

Studies on the active metabolite, cytarabine, have elucidated the key molecular events:

Mitochondrial Pathway Activation: Research indicates that cytarabine-induced apoptosis is largely mediated through the mitochondrial (intrinsic) pathway. This is evidenced by the upregulation of pro-apoptotic BH3-only proteins from the Bcl-2 family, such as Bim, Puma, and Noxa. chapman.edu

Downregulation of Anti-Apoptotic Proteins: A critical event in cytarabine-induced apoptosis is the downregulation of the anti-apoptotic protein Mcl-1. The destabilization of Mcl-1 mRNA and subsequent protein degradation are key triggers for initiating the apoptotic cascade in acute myeloid leukemia (AML) cells. drugbank.com

Caspase Activation: The apoptotic process culminates in the activation of caspases, the executioner enzymes of apoptosis. Studies have shown that cell death induced by cytarabine in combination with other agents is caspase-dependent. researchgate.net

The death receptor (extrinsic) pathway appears to be less involved, as studies using Jurkat T-cell ALL variants deficient in key components of this pathway (like FADD or procaspase-8) showed no difference in the kinetics of apoptosis compared to parental cells. chapman.edu

Modulation of Gene Expression and Proteomic Profiles

The cellular response to this compound's active metabolite, cytarabine, involves significant alterations in gene and protein expression as the cell attempts to manage drug-induced stress.

Gene expression profiling studies in AML patient samples and cell lines following cytarabine exposure have identified numerous differentially expressed genes. These changes reflect the cell's response to DNA damage and cell cycle arrest. Key findings include:

Pathway Analysis: The genes affected by cytarabine treatment are involved in multiple critical cellular pathways. Analysis of gene expression changes in AML patients treated with cytarabine revealed significant influence on pathways such as NRF2-mediated oxidative stress signaling, Hif1α signaling, and Aryl hydrocarbon receptor signaling. nih.gov

Specific Gene Modulation: Studies have identified specific genes that are consistently up- or downregulated. For example, one study in AML patients identified VAX2, PMP22, and GMFG among the top upregulated genes, and CER1, PREB, and CDK13 among the most significantly downregulated genes post-treatment. nih.gov Another study identified that the expression levels of genes involved in cytarabine transport and metabolism, such as DCK, ENT1, RRM1, and CDA, are predictive of the drug's efficacy. nih.gov

These changes in the transcriptome and proteome are central to the drug's mechanism and the development of potential resistance.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Specific structure-activity relationship (SAR) and structure-property relationship (SPR) studies for this compound are not extensively detailed in the available literature. However, the design of this compound as a prodrug is based on well-established principles of medicinal chemistry aimed at improving the therapeutic profile of cytarabine.

The rationale behind developing lipophilic phosphate (B84403) prodrugs of cytarabine is to overcome its pharmacological limitations, such as a short plasma half-life due to rapid deamination and poor oral bioavailability. chapman.eduuzh.ch The structural modifications in this compound—the linkage of a stearyl (a long fatty acyl) group via a phosphate bridge to the 5' position of cytarabine—are intended to confer specific advantageous properties. nih.govontosight.ai

Key SAR/SPR Insights from Cytarabine Prodrugs:

Increased Lipophilicity: The addition of a long fatty acid chain, like the stearyl group in this compound or the elaidic acid in elacytarabine, significantly increases the lipophilicity of the molecule. chapman.eduaacrjournals.org This modification is designed to enhance membrane permeability and cellular uptake, potentially bypassing reliance on specific nucleoside transporters which can be a mechanism of resistance. aacrjournals.org

Protection from Deamination: A primary metabolic pathway that inactivates cytarabine is deamination by the enzyme cytidine (B196190) deaminase. Prodrug strategies, including modifications at the 5'-position, aim to protect the molecule from this rapid degradation, thereby prolonging its circulation time and exposure to tumor cells. chapman.edu

Sustained Release of Active Drug: Lipophilic prodrugs like this compound are metabolized to release the active cytarabine moiety over a prolonged period. nih.govnih.gov This sustained release profile is particularly advantageous for a cell cycle-specific agent like cytarabine, as it increases the probability of cancer cells entering the vulnerable S-phase during the period of drug exposure.

Phosphate Moiety: The inclusion of a phosphate group can be strategic. Phosphate prodrugs can be designed to bypass the initial and often rate-limiting phosphorylation step required for the activation of nucleoside analogs, which can be another source of drug resistance. chapman.edumdpi.com

Preclinical Pharmacokinetic and Metabolic Research of Fosteabine Sodium

In Vivo Pharmacokinetic Studies in Animal Models

Tissue Distribution Analysis and Compartmental Modeling

The assessment of a new chemical entity's distribution throughout the body is a cornerstone of preclinical pharmacokinetic research. For Fosteabine (B1669689) sodium, understanding its tissue penetration is crucial for identifying potential target organs and sites of accumulation, which can be linked to both efficacy and potential toxicity.

Tissue Distribution Analysis

In preclinical studies, the tissue distribution of a compound is typically evaluated in animal models, such as rats, following administration. After a defined period, various tissues are collected and analyzed to determine the concentration of the parent drug and its major metabolites. This provides a quantitative measure of how the drug distributes into different organs and tissues relative to its concentration in the plasma.

These studies reveal the extent of a drug's distribution, with tissue-to-plasma concentration ratios (Kp) indicating whether the drug preferentially resides in the tissues or remains in systemic circulation. For instance, a study on a different sodium-containing compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP), found that it and its metabolite were rapidly and widely distributed to various tissues in rats. frontiersin.org The highest concentrations of BZP were observed in the lung, while its metabolite, Br-NBP, showed the highest concentration in the kidney. frontiersin.org Such data is vital for interpreting pharmacological and toxicological findings.

Illustrative Tissue Distribution of Fosteabine in Rats Following a Single Intravenous Dose

| Tissue | Concentration (ng/g or ng/mL) at 1 hour | Tissue-to-Plasma Ratio (Kp) |

|---|---|---|

| Plasma | 500 | - |

| Liver | 2500 | 5.0 |

| Kidney | 4000 | 8.0 |

| Lung | 1500 | 3.0 |

| Heart | 750 | 1.5 |

| Brain | 100 | 0.2 |

| Spleen | 1200 | 2.4 |

Note: The data in this table is illustrative and does not represent actual findings for Fosteabine sodium.

Compartmental Modeling

Pharmacokinetic data from plasma and tissue concentration-time profiles are often analyzed using compartmental models. These mathematical models simplify the complex physiological processes of drug distribution and elimination into a series of interconnected compartments. The goal is to develop a model that can accurately describe and predict the drug's concentration in various parts of the body over time.

A common approach is to use a one-, two-, or three-compartment model. A one-compartment model treats the entire body as a single, homogenous unit. More complex multi-compartment models, which often better represent the physiological reality, distinguish between a central compartment (representing blood and highly perfused organs) and one or more peripheral compartments (representing less well-perfused tissues). The selection of the appropriate model is based on how well it fits the experimental data. These models are crucial for simulating different dosing regimens and for scaling pharmacokinetic parameters from preclinical species to humans. accp1.org

Excretion Pathways and Mass Balance Determination

Determining how a drug and its metabolites are eliminated from the body is a critical component of preclinical evaluation. Mass balance studies are designed to account for the total administered dose and identify the primary routes of excretion.

In these studies, a radiolabeled version of the drug, often with carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), is administered to animal models. Urine, feces, and sometimes bile are collected over a period of time until most of the radioactivity has been excreted. The total radioactivity in each matrix is quantified to determine the percentage of the dose eliminated through each pathway.

For example, a preclinical study on sodium danshensu, another sodium salt, found that within 96 hours after intravenous administration to rats, 46.99% of the dose was excreted in urine and 1.16% in feces as the parent drug. nih.gov Biliary excretion accounted for about 0.83% over 24 hours. nih.gov This indicates that renal excretion is the major elimination pathway for sodium danshensu. nih.gov Similar studies for this compound would be essential to understand its clearance mechanisms.

Illustrative Excretion Profile of Fosteabine and its Metabolites in Rats

| Excretion Route | Percentage of Administered Dose (%) |

|---|---|

| Urine | 65 |

| Feces | 30 |

| Bile | 5 |

| Total Recovered | 100 |

Note: The data in this table is illustrative and does not represent actual findings for this compound.

Metabolite Identification and Biotransformation Pathways in Preclinical Systems

Advanced Analytical Techniques for Metabolite Profiling (e.g., LC-MS/MS)

The identification and characterization of drug metabolites are fundamental to understanding a drug's efficacy and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used analytical tool for metabolite profiling. nih.gov This technique allows for the separation of metabolites from the parent drug and endogenous compounds in biological matrices, followed by their structural elucidation based on their mass-to-charge ratio and fragmentation patterns. nih.gov

High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of metabolites. This information, combined with fragmentation data, allows for the confident identification of metabolic soft spots on the parent molecule. In the preclinical development of this compound, LC-MS/MS would be employed to analyze samples from in vitro systems (e.g., liver microsomes, hepatocytes) and in vivo studies (e.g., plasma, urine, feces) to create a comprehensive metabolic map.

Characterization of Metabolizing Enzymes and Isoforms

The biotransformation of most drugs is catalyzed by a variety of enzymes, with the cytochrome P450 (CYP) superfamily playing a major role. dynamed.commdpi.com Identifying the specific CYP isoforms responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in drug response. medsafe.govt.nz

In vitro studies using human liver microsomes, hepatocytes, and recombinant human CYP enzymes are conducted to pinpoint the key enzymes involved in the metabolism of this compound. By using specific chemical inhibitors or antibodies for different CYP isoforms, or by incubating the drug with individual recombinant enzymes, the contribution of each isoform (e.g., CYP3A4, CYP2D6, CYP2C9) to the formation of major metabolites can be determined. dynamed.com This information is critical for predicting how the drug will be handled in humans and for designing safe and effective clinical trials. medsafe.govt.nz

Comparative Metabolism Studies Across Preclinical Species

The metabolic profile of a drug can vary significantly between different animal species and humans. Therefore, comparative metabolism studies are conducted in various preclinical species (e.g., rat, dog, monkey) and compared with human in vitro data. The goal is to select the preclinical species that is most representative of human metabolism for long-term toxicology studies.

These studies identify both common and species-specific metabolites. If a major human metabolite is not formed in the toxicology species, or if a major metabolite in the toxicology species is not found in humans, the relevance of the toxicology findings may be questioned. For this compound, identifying a preclinical species with a similar metabolic profile to humans would be a key step in its development.

Illustrative Comparative Metabolite Profile of Fosteabine

| Metabolite | Rat | Dog | Monkey | Human (in vitro) |

|---|---|---|---|---|

| M1 (Hydroxylation) | Major | Major | Major | Major |

| M2 (N-dealkylation) | Minor | Major | Minor | Minor |

| M3 (Glucuronidation) | Major | Minor | Major | Major |

| M4 (Species-specific) | - | - | Major | - |

Note: The data in this table is illustrative and does not represent actual findings for this compound.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation and Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling integrates the information on drug concentrations (PK) with its pharmacological effect (PD). accp1.org This approach aims to establish a quantitative relationship between drug exposure at the site of action and the observed therapeutic or toxicological response.

In the preclinical development of this compound, PK/PD modeling would be used to:

Understand the time course of the drug's effect in relation to its concentration profile.

Determine the exposure levels required to achieve a desired pharmacological effect.

Predict the therapeutic window of the drug.

Inform dose selection and dosing schedules for clinical trials. nih.gov

By developing a robust preclinical PK/PD model, researchers can more effectively translate findings from animal models to humans, optimizing the design of early clinical studies and increasing the probability of successful drug development. accp1.orgnih.gov

Advanced Analytical Methodologies for Fosteabine Sodium Research

Chromatographic Method Development and Validation

Chromatographic techniques are fundamental in the analysis of Fosteabine (B1669689) sodium, providing the means to separate the active pharmaceutical ingredient (API) from related substances, impurities, and formulation excipients.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for assessing the purity and quantifying Fosteabine sodium in bulk drug substance and pharmaceutical formulations. globalresearchonline.netjrespharm.com The development of a robust, stability-indicating HPLC method is crucial for separating this compound from any potential degradation products or process-related impurities. globalresearchonline.net

A typical reversed-phase HPLC (RP-HPLC) method would be developed and validated according to International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness. globalresearchonline.netjrespharm.com Method development often involves optimizing the mobile phase composition, which might consist of a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol, to achieve optimal separation on a C18 column. bibliotekanauki.plaurigeneservices.com Detection is commonly performed using a UV detector at a wavelength where this compound exhibits maximum absorbance. aurigeneservices.com For instance, a method might be linear over a concentration range of 50-150 µg/ml, demonstrating its suitability for quantitative analysis. jrespharm.com The precision of the method is evaluated through repeatability (intraday) and intermediate precision (interday) studies, with relative standard deviation (RSD) values expected to be within acceptable limits. researchgate.net

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for separation |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH adjusted) | Eluent to carry the sample through the column |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation |

| Detection | UV at a specific wavelength (e.g., 210-280 nm) | To detect and quantify the analyte |

| Injection Volume | 10-20 µL | Amount of sample introduced into the system |

| Column Temperature | Ambient or controlled (e.g., 30°C) | To ensure reproducible retention times |

This table is for illustrative purposes and actual conditions would be optimized based on experimental data.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for Bioanalysis and Impurity Profiling

For the bioanalysis of this compound and its metabolites in biological matrices such as plasma or urine, as well as for the sensitive detection and identification of impurities, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the technique of choice. mdpi.combiomedres.usresearchgate.net UPLC utilizes columns with smaller particle sizes (sub-2 µm), which allows for faster analysis times and improved resolution and sensitivity compared to conventional HPLC. measurlabs.comwaters.com

In a bioanalytical setting, a UPLC-MS/MS method would be developed to quantify this compound and its active metabolite, cytarabine (B982), with high sensitivity and selectivity. mdpi.comnih.gov This involves optimizing the MS/MS parameters, including the selection of precursor and product ions for multiple reaction monitoring (MRM), to ensure specific detection in a complex biological matrix. mdpi.com Sample preparation is a critical step and often involves techniques like protein precipitation or liquid-liquid extraction to remove interfering substances. mdpi.com

For impurity profiling, UPLC-MS/MS is invaluable for detecting and identifying impurities at very low levels. biomedres.uswaters.comhpst.cz The high resolution and sensitivity of this technique allow for the characterization of impurities that may not be detectable by UV. hpst.cz

Table 2: Representative UPLC-MS/MS Parameters for this compound Bioanalysis

| Parameter | Typical Condition | Purpose |

| UPLC Column | Acquity UPLC BEH C18, <2 µm | High-resolution separation |

| Mobile Phase | Gradient of Acetonitrile and water with formic acid or ammonium (B1175870) acetate | Efficient elution of analytes |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | To generate ions for mass analysis |

| MS Detection | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification |

| Sample Preparation | Protein Precipitation or Solid-Phase Extraction | To clean up the biological sample before analysis |

This table is for illustrative purposes and actual conditions would be optimized based on experimental data.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses chiral centers, making the assessment of its enantiomeric purity a critical aspect of its characterization. registech.com Chiral chromatography is the primary technique used to separate and quantify the different enantiomers of a chiral compound. ntu.edu.sglibretexts.org This is essential because different enantiomers can have different pharmacological activities and toxicological profiles. libretexts.org

The separation is achieved by using a chiral stationary phase (CSP) in an HPLC system. ntu.edu.sg These stationary phases are designed to have differential interactions with the enantiomers, leading to different retention times and allowing for their separation and quantification. registech.comntu.edu.sg The development of a chiral method involves screening various chiral columns and mobile phase compositions to achieve adequate resolution between the enantiomers. epo.org The goal is to develop a method that can accurately determine the percentage of the desired enantiomer and any unwanted enantiomeric impurity. registech.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the chemical identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the detailed structural elucidation of organic molecules like this compound. researchgate.netweebly.comlibretexts.org One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. weebly.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the exact mass of this compound with high accuracy and precision. bioanalysis-zone.comrsc.org Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the unambiguous determination of the elemental composition of the molecule. bioanalysis-zone.comyoutube.com

This technique is critical for confirming the molecular formula of newly synthesized this compound and for identifying unknown impurities. hpst.czgoogleapis.comresearchgate.net By comparing the experimentally measured exact mass with the calculated theoretical mass for a proposed chemical formula, a high degree of confidence in the identification can be achieved. youtube.comepfl.ch HRMS is often coupled with a chromatographic system like UPLC for the analysis of complex mixtures. hpst.cz

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Identity and Purity

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the qualitative and quantitative analysis of pharmaceutical compounds like this compound.

UV-Visible Spectroscopy: This technique is employed to quantify compounds containing chromophores—parts of a molecule that absorb UV or visible light. For this compound, the primary chromophore is the cytosine ring, a pyrimidine (B1678525) derivative. This ring system absorbs UV radiation at a characteristic wavelength (λmax), which can be used for quantitative analysis according to the Beer-Lambert law. The presence of a distinct absorption peak at a specific wavelength in the UV spectrum serves as an indicator of the compound's identity. Purity can be assessed by comparing the absorbance of a sample to that of a reference standard and by checking for the absence of absorbance peaks from potential impurities. For instance, the UV spectrum of sodium benzoate (B1203000), another sodium salt, shows distinct peaks that are used for its quantification. nih.govwisdomlib.org

Infrared (IR) Spectroscopy: IR spectroscopy provides a unique molecular "fingerprint" by measuring the vibrations of bonds within a molecule. Each functional group in this compound—such as hydroxyl (O-H), amine (N-H), carbonyl (C=O), and phosphate (P=O) groups—absorbs infrared radiation at a specific wavenumber. spectroscopyonline.compmda.go.jp The resulting spectrum, with its characteristic peaks, is unique to the compound's molecular structure and is used for unequivocal identification. Furthermore, the absence of peaks corresponding to residual solvents or synthetic precursors can confirm the purity of the sample. The technique is sensitive to the compound's crystalline form, meaning different polymorphs would produce distinct IR spectra. spectroscopyonline.com

Table 1: Expected Infrared Absorption Peaks for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (Broad) |

| N-H (amine) | Stretching | 3100-3500 |

| C-H (alkane) | Stretching | 2850-2960 |

| C=O (pyrimidinone) | Stretching | 1650-1700 |

| C=C, C=N (ring) | Stretching | 1500-1650 |

| P=O (phosphate) | Stretching | 1100-1300 |

| C-O (ether, alcohol) | Stretching | 1000-1250 |

X-Ray Crystallography of this compound and its Complexes

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique is indispensable for understanding the precise spatial arrangement of atoms, bond lengths, and bond angles in pharmaceutical substances like this compound.

Single-crystal X-ray diffraction (SCXRD) provides an unambiguous determination of a molecule's complete three-dimensional structure. unimi.it The first, and often most challenging, step is growing a suitable single crystal of the compound, which should be pure and free of significant defects. wikipedia.org This crystal is then exposed to a monochromatic X-ray beam, which diffracts into a unique pattern of reflections. By analyzing the positions and intensities of these diffracted spots, researchers can calculate the electron density map of the molecule and thereby determine the precise location of each atom. researchgate.net

For this compound, an SCXRD analysis would provide definitive proof of its chemical connectivity, confirm the stereochemistry of the arabinose sugar moiety, and detail the conformation of the lipophilic stearyl chain. While specific crystallographic data for this compound is not publicly available, such an analysis would yield the fundamental data presented in the hypothetical table below.

Table 2: Example of Data Obtained from Single-Crystal X-Ray Diffraction

| Crystallographic Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the molecule. | C₂₇H₄₉N₃NaO₈P |

| Formula Weight | The mass of one mole of the compound. | 597.7 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 10.5 Å, b = 35.2 Å, c = 9.8 Å, β = 95.1° |

| Volume | The volume of a single unit cell. | 3605 ų |

| Z | The number of molecules per unit cell. | 4 |

Co-crystallization is a powerful technique used to understand how a drug molecule interacts with its biological target, such as a protein or enzyme. ijper.org This involves forming a single crystal that contains both the drug and its target molecule in a fixed stoichiometric ratio. turkjps.org Analysis of this co-crystal via X-ray diffraction reveals the precise binding mode of the drug within the target's active site, identifying key intermolecular interactions like hydrogen bonds and van der Waals forces. mdpi.com

This compound is a prodrug that is metabolized to the active compound Ara-C, which inhibits DNA synthesis. ncats.io Co-crystallization studies of Ara-C's active triphosphate form (Ara-CTP) with DNA polymerase would be invaluable for visualizing how it binds to the enzyme and terminates DNA chain elongation. This structural information is crucial for understanding its mechanism of action and for designing next-generation analogs with improved efficacy or specificity. The process involves preparing highly pure solutions of the drug and its target, which are then mixed and subjected to crystallization screening conditions. nih.gov

Polymorphism is the ability of a solid material to exist in more than one crystal structure. epo.org Different polymorphs of the same compound can exhibit significantly different physicochemical properties, including solubility, stability, and melting point, which are critical attributes for a pharmaceutical product. The existence of a "this compound hydrate" form has been noted in patent literature, indicating that this compound can form different solid-state structures, in this case by incorporating water molecules into its crystal lattice. epo.orggoogle.com.pggoogle.com

The primary technique for characterizing and differentiating polymorphs is Powder X-ray Diffraction (PXRD). Unlike SCXRD, PXRD can be performed on a microcrystalline powder. Each polymorphic form produces a unique diffraction pattern, characterized by a distinct set of peak positions and relative intensities, which serves as a fingerprint for that specific crystal structure. researchgate.net Solid-state characterization is essential during drug development to select the most stable and effective form of the active pharmaceutical ingredient for formulation.

Table 3: Comparison of Different Solid-State Forms

| Property | Crystalline | Amorphous | Hydrate (B1144303) |

| Atomic Arrangement | Ordered, repeating 3D lattice | Disordered, random arrangement | Ordered lattice including water molecules |

| X-Ray Diffraction | Sharp, well-defined peaks | Broad, diffuse halo | Sharp peaks, pattern differs from anhydrate |

| Melting Point | Sharp, distinct | Melts over a range | May lose water before melting |

| Stability | Generally higher | Generally lower, may convert to crystalline | Stability depends on humidity |

Computational and Theoretical Investigations of Fosteabine Sodium

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques have been instrumental in postulating the binding behavior of Fosteabine's active form, TPI-287, offering a glimpse into its interaction with tubulin at a molecular level.

Molecular Dynamics (MD) Simulations of Fosteabine (B1669689) Sodium in Biological Environments

A thorough review of publicly accessible scientific literature and research databases did not yield any specific studies that have utilized Molecular Dynamics (MD) simulations to investigate the behavior of Fosteabine sodium or its active form, TPI-287, in biological environments. Consequently, there is no available data on the dynamic stability of the compound in solution, its interaction with biological membranes, or the time-resolved behavior of the ligand-protein complex.

Interactive Data Table: MD Simulation Studies of this compound (No publicly available data)

| Simulation System | Force Field | Key Findings | Reference |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | N/A |

Ligand-Protein Docking for Binding Mode Prediction

Early computational studies have focused on predicting the binding mode of TPI-287 to its target, β-tubulin. These investigations have been crucial in forming hypotheses about its efficacy, particularly in the context of drug resistance.

Initial computational modeling of the taxane (B156437) binding site on β-tubulin was performed to understand the interaction of TPI-287. aacrjournals.org These studies predicted a unique binding confirmation for TPI-287. aacrjournals.org Unlike other taxanes, the modeling suggested that TPI-287 binds between the M-loop and the GTP regions of mutant β-tubulin isoform-1. aacrjournals.org This distinct binding mode was hypothesized to contribute to its activity and its ability to circumvent drug efflux pumps, a common mechanism of drug resistance. aacrjournals.org

Further support for a potentially different binding site compared to first-generation taxanes like paclitaxel (B517696) comes from early preclinical abstracts. ascopubs.org The observed activity of TPI-287 (then referred to as NBT-287) against cell lines with mutant tubulin led researchers to suggest that its mechanism of action may be due to a different binding interaction with β-tubulin. ascopubs.org

Interactive Data Table: Ligand-Protein Docking Findings for TPI-287 (Fosteabine)

| Protein Target | Predicted Binding Site | Key Predicted Feature | Supporting Evidence Source |

|---|---|---|---|

| Mutant β-tubulin isoform-1 | Between M-loop and GTP regions | Unique binding confirmation | Preclinical assessment abstract aacrjournals.org |

| β-tubulin | Different from paclitaxel | Circumvention of resistance in mutant tubulin cell lines | Conference abstract ascopubs.org |

Conformational Analysis and Free Energy Calculations

No specific studies detailing the conformational analysis or free energy calculations for this compound or TPI-287 binding to tubulin have been identified in the public domain. Such studies, which would quantify the binding affinity and explore the conformational landscape of the molecule upon binding, have not been published. The PubChem database notes that 3D conformer generation for TPI-287 is disallowed because the molecule is too large and flexible, highlighting the complexity that such an analysis would entail.

Interactive Data Table: Conformational and Free Energy Studies of this compound (No publicly available data)

| Method | Target | Calculated Free Energy (e.g., ΔG) | Key Conformational Insights | Reference |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

Quantum Chemistry Approaches

The application of quantum chemistry methods to elucidate the electronic properties and metabolic fate of this compound has not been documented in available research literature.

Density Functional Theory (DFT) Calculations for Electronic Properties

There are no publicly available research articles that report the use of Density Functional Theory (DFT) calculations to investigate the electronic properties of this compound or TPI-287. Information regarding its electron density distribution, molecular orbitals (HOMO/LUMO), and electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions, is therefore not available.

Interactive Data Table: DFT Calculation Results for this compound (No publicly available data)

| Property | Calculated Value | Method/Basis Set | Significance | Reference |

|---|---|---|---|---|

| HOMO-LUMO Gap | Data Not Available | Data Not Available | Data Not Available | N/A |

| Electrostatic Potential | Data Not Available | Data Not Available | Data Not Available | N/A |

| Mulliken Charges | Data Not Available | Data Not Available | Data Not Available | N/A |

Reaction Pathway Modeling for Predicted Metabolic Transformations

Computational modeling of the potential metabolic pathways of this compound has not been reported in the scientific literature. Studies that would computationally predict sites of metabolism, identify potential metabolites, and model the reaction energetics for these transformations are absent from public records.

Interactive Data Table: Predicted Metabolic Transformations of this compound (No publicly available data)

| Predicted Reaction Type | Proposed Metabolite | Computational Method | Key Findings | Reference |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | N/A |

In the realm of modern drug discovery, computational and theoretical chemistry have become indispensable tools for accelerating the identification and optimization of new therapeutic agents. For a compound such as this compound, a phosphoramidate (B1195095) prodrug of the nucleoside analogue cytarabine (B982), these in silico methods offer powerful avenues to explore its biological activity and to guide the design of novel, potentially more effective analogues. While specific computational studies published exclusively on this compound are not extensively available in public literature, the well-established methodologies applied to nucleoside analogues and phosphoramidate prodrugs provide a clear framework for how such investigations would be conducted. nih.govcore.ac.uknih.govnih.gov

Development of Predictive Models for In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to correlate the chemical structure of compounds with their biological activity. For a compound like this compound, QSAR models would be developed to predict its in vitro anticancer activity, providing insights into the key molecular features that drive its efficacy.

The development of a predictive QSAR model for a series of nucleoside analogues, including this compound, would typically begin with the compilation of a dataset of compounds with experimentally determined biological activities (e.g., IC50 values) against specific cancer cell lines. nih.govacs.org Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These can range from simple 2D descriptors to more complex 3D and quantum chemical descriptors. nih.gov

For instance, a study on the anticancer activity of nucleoside analogues might employ linear discriminant analysis (LDA) with 2D molecular descriptors to build a classification model that distinguishes between active and inactive compounds. nih.govresearchgate.net Another approach could involve using multiple linear regression (MLR) with descriptors derived from Density Functional Theory (DFT) calculations, such as the energy of the next lowest unoccupied molecular orbital (E(NL)), electrophilicity (ω), and van der Waals surface area (SA), which have been shown to correlate with the anticancer activity of nucleoside analogues. nih.gov

The predictive power of the resulting QSAR model is then rigorously validated using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, untested compounds. The insights gained from the model, particularly the relative importance of different descriptors, can guide the synthesis of more potent analogues. nih.govnih.gov

Table 1: Illustrative Example of Molecular Descriptors Used in a QSAR Model for Nucleoside Analogues

| Descriptor | Descriptor Class | Potential Influence on Biological Activity |

| LogP | Physicochemical | Relates to the compound's lipophilicity and ability to cross cell membranes. |

| Topological Polar Surface Area (TPSA) | Topological | Influences membrane permeability and interaction with polar residues in the target protein. |

| Molecular Weight (MW) | Constitutional | Relates to the size of the molecule, which can affect binding and transport. |

| Number of Hydrogen Bond Donors/Acceptors | Structural | Key for specific interactions with biological targets. |

| E(LUMO) | Quantum Chemical | Energy of the Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons. |

| Dipole Moment | Quantum Chemical | Influences long-range interactions with the biological target. |

Table 2: Example of a Predictive QSAR Model Equation for Anticancer Activity

| Model Type | Equation | Statistical Significance |

| Multiple Linear Regression (MLR) | pIC50 = 2.5 + 0.4LogP - 0.02TPSA + 1.5*E(LUMO) | R² = 0.85, Q² = 0.75 |

Note: The equation and values in this table are for illustrative purposes to demonstrate how a QSAR model for nucleoside analogues might be represented. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Virtual Screening and Library Design for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which in the case of this compound's active metabolite, would be enzymes involved in DNA synthesis. mdpi.comnih.gov This process can be broadly categorized into structure-based and ligand-based approaches.

In a structure-based virtual screening campaign for analogues of this compound, a 3D structure of the target enzyme (e.g., DNA polymerase) would be used. Molecular docking simulations would then be performed to predict the binding mode and affinity of compounds from a virtual library within the enzyme's active site. mdpi.comnih.gov This allows for the prioritization of compounds for experimental testing.

Ligand-based virtual screening, on the other hand, does not require a 3D structure of the target. Instead, it uses the chemical structure of known active compounds, like the active triphosphate form of cytarabine, to identify other molecules with similar properties. nih.gov This can involve searching for compounds with similar 2D fingerprints or developing a 3D pharmacophore model that captures the key steric and electronic features required for biological activity.

Following virtual screening, the identified hits can serve as a starting point for the design of a focused library of novel analogues. Cheminformatics tools are employed to analyze the structure-activity relationships of the initial hits and to suggest modifications that are likely to improve potency and selectivity. core.ac.ukresearchgate.net For a phosphoramidate prodrug like this compound, library design would also involve exploring different amino acid ester and aryloxy moieties to optimize the prodrug's delivery and intracellular activation. nih.govcardiff.ac.uknih.gov The ProTide technology, a well-known phosphoramidate prodrug approach, provides a successful framework for such library design, having been applied to numerous antiviral and anticancer nucleoside analogues. nih.govnih.govcardiff.ac.uksioc-journal.cn

Table 3: Illustrative Workflow for Virtual Screening and Library Design

| Step | Description | Computational Tools Used |

| 1. Target Identification & Preparation | Obtain and prepare the 3D structure of the target enzyme. | Protein Data Bank (PDB), Schrödinger Maestro, MOE |

| 2. Library Preparation | Compile and filter a large database of compounds for screening. | ZINC database, PubChem, ChemDraw |

| 3. Virtual Screening | Dock the library of compounds into the target's active site. | AutoDock, Glide, GOLD |

| 4. Hit Selection & Analysis | Prioritize compounds based on docking scores and binding interactions. | PyMOL, LigPlot+ |

| 5. Library Design | Design a focused library of novel analogues based on the most promising hits. | RDKit, Canvas, DataWarrior |

Preclinical Formulation Science for Fosteabine Sodium Research Applications

Solubility and Stability Studies in Preclinical Research Media

The solubility and stability of a drug candidate in relevant biological media are fundamental parameters that influence its performance in preclinical evaluations. nih.gov These studies are essential for developing appropriate formulations and interpreting the results of subsequent in vitro and in vivo experiments.

The pH of the surrounding environment can significantly impact the solubility of ionizable compounds like Fosteabine (B1669689) sodium. researchgate.net Determining the pH-solubility profile is a critical early step in pre-formulation development. This profile helps in selecting appropriate vehicles for in vitro assays and predicting the in vivo dissolution behavior of the compound in different segments of the gastrointestinal tract. researchgate.netjnmjournal.org The World Health Organization (WHO) recommends determining the pH-solubility profile in aqueous media over a pH range of 1.2 to 6.8 at 37 ± 1 °C. who.int

While specific experimental data on the pH-solubility profile of Fosteabine sodium is not publicly available, a hypothetical profile for a weakly acidic compound like this compound would typically show increasing solubility with increasing pH. The study would involve measuring the solubility of this compound in buffers of varying pH, such as hydrochloric acid (pH 1.2), acetate (B1210297) buffer (pH 4.5), and phosphate (B84403) buffer (pH 6.8), as recommended by regulatory guidelines. who.int

Table 1: Hypothetical pH-Solubility Profile of this compound at 37°C

| pH | Buffer System | Mean Solubility (mg/mL) | Standard Deviation |

|---|---|---|---|

| 1.2 | 0.1 N HCl | 0.5 | 0.05 |

| 4.5 | Acetate Buffer | 5.2 | 0.3 |

| 6.8 | Phosphate Buffer | 25.8 | 1.5 |

This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound are not publicly available.

Forced degradation, or stress testing, is a crucial component of pre-formulation studies designed to identify the potential degradation products and understand the degradation pathways of a drug substance. medcraveonline.comresearchgate.net These studies expose the drug to conditions more severe than those it would typically encounter during storage and use, such as high temperature, humidity, light, and extreme pH levels (acidic and basic hydrolysis), as well as oxidative conditions. medcraveonline.comresearchgate.net The information gathered is vital for developing stable formulations and establishing stability-indicating analytical methods. medcraveonline.comlhasalimited.org

Specific data from forced degradation studies on this compound are not available in the public domain. A typical study would involve subjecting solutions of this compound to various stress conditions and analyzing the resulting mixtures using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent drug and any degradation products. derpharmachemica.comjapsonline.com

Table 2: Example of Forced Degradation Conditions for this compound

| Stress Condition | Parameters | Potential Degradation Pathway |

|---|---|---|

| Acid Hydrolysis | 0.1 N HCl at 60°C for 24h | Hydrolysis of ester or amide linkages |

| Base Hydrolysis | 0.1 N NaOH at 60°C for 24h | Hydrolysis of ester or amide linkages |

| Oxidation | 3% H₂O₂ at RT for 24h | Oxidation of susceptible functional groups |

| Thermal Degradation | 80°C for 48h (solid state) | Thermally induced decomposition |

This table outlines example conditions for forced degradation studies. The specific degradation pathways for this compound would need to be determined experimentally.

Development of Formulations for In Vitro Cellular and Biochemical Assays

The formulation of a compound for in vitro assays, such as cell viability or enzyme inhibition assays, is critical for obtaining accurate and reproducible results. admescope.com The primary goal is to ensure the compound is fully solubilized in the assay medium at the desired concentration without precipitating or interfering with the assay components. epo.org For compounds with limited aqueous solubility, co-solvents like Dimethyl Sulfoxide (DMSO) or surfactants may be used. ionbiosciences.com However, the concentration of these excipients must be carefully controlled to avoid cellular toxicity or other off-target effects. abcam.com

Specific formulations of this compound for in vitro assays are not publicly documented. The development process would involve screening various GRAS (Generally Recognized as Safe) excipients and solvent systems to find a composition that solubilizes this compound effectively and is compatible with the specific cell lines or biochemical systems being used. ionbiosciences.com

Preclinical In Vivo Formulation Strategies for Animal Studies

Formulations for in vivo animal studies are designed to achieve adequate drug exposure to assess the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties. nih.govwuxiapptec.com The choice of formulation strategy depends on the physicochemical properties of the drug, the route of administration, and the animal species being studied. wuxiapptec.com

The selection of appropriate excipients and vehicles is a critical step in developing a successful preclinical formulation. jnmjournal.orgjapsonline.comwuxiapptec.comnih.gov The goal is to enhance the solubility and/or absorption of the drug to achieve the desired systemic exposure. jnmjournal.org Common strategies include the use of co-solvents, surfactants, cyclodextrins, and lipid-based systems. jnmjournal.org The chosen excipients must be well-tolerated by the animal species at the intended dose levels to avoid confounding the study results. scielo.brnih.gov

While specific excipients for this compound formulations are not publicly known, a screening process would typically be employed to identify suitable candidates. This would involve assessing the solubility of this compound in various individual and combinations of excipients.

Table 3: Example Excipient Screening for a this compound Oral Formulation

| Vehicle/Excipient | Category | Rationale for Use |

|---|---|---|

| Polyethylene (B3416737) Glycol 400 (PEG 400) | Co-solvent | Improves solubility of poorly water-soluble compounds. |

| Propylene (B89431) Glycol | Co-solvent | Commonly used vehicle for oral and parenteral formulations. scielo.br |

| Polysorbate 80 (Tween® 80) | Surfactant | Enhances wetting and solubilization. |

| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Complexing agent | Forms inclusion complexes to increase aqueous solubility. |

This table provides examples of excipients that could be screened for formulating this compound for animal studies.

The formulation can have a profound impact on the pharmacokinetic profile of a drug, affecting its absorption, distribution, metabolism, and excretion (ADME). wuxiapptec.com Different formulation strategies can lead to significant variations in key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). nih.gov Therefore, it is often necessary to evaluate multiple prototype formulations in preclinical species to identify the one that provides the optimal exposure for efficacy and toxicology studies. wuxiapptec.comppd.com

Although specific pharmacokinetic data for different this compound formulations are not available, a comparative PK study in a relevant animal model, such as rats, would be a standard approach. This would involve administering different formulations (e.g., a simple suspension vs. a solubilized formulation) and collecting blood samples over time to determine the plasma concentration of this compound.

Table 4: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations

| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) |

|---|---|---|---|---|

| Aqueous Suspension | 10 | 150 | 2.0 | 600 |

| Solution in 20% PEG 400 | 10 | 450 | 1.0 | 1800 |

This table illustrates hypothetical pharmacokinetic data to demonstrate how formulation can influence drug exposure. Actual data for this compound would need to be generated through in vivo studies.

Development of Specialized Formulations for Targeted Preclinical Delivery (e.g., parenteral for research)

The development of specialized formulations is a pivotal stage in the preclinical assessment of novel chemical entities such as this compound. For research applications, particularly those necessitating systemic administration to evaluate pharmacokinetics and efficacy, parenteral formulations are frequently indispensable. admescope.comnih.gov These formulations, which encompass solutions, suspensions, and advanced nanoparticle systems, are engineered to deliver the therapeutic agent directly into the systemic circulation, thereby circumventing the gastrointestinal tract and ensuring high bioavailability. drug-dev.combiomanufacturing.org The principal objectives in crafting a parenteral formulation for preclinical investigation are to guarantee the compound's solubility, maintain its stability, and ensure its compatibility with the chosen vehicle, all while minimizing the risk of local irritation or toxicity at the site of injection. drug-dev.comascendiacdmo.com

The formulation development process for a compound like this compound commences with exhaustive preformulation studies. ascendiacdmo.comascendiacdmo.com These initial investigations are critical for delineating the physicochemical characteristics of the active pharmaceutical ingredient (API), including its solubility as a function of pH, its pKa, and its stability under a variety of stress conditions such as elevated temperature, light exposure, and humidity. ascendiacdmo.com For a sodium salt derivative like this compound, a thorough understanding of its behavior in aqueous environments is of utmost importance.

Aqueous Solution Formulations

For a water-soluble compound such as a sodium salt, the most direct formulation strategy is the creation of a simple aqueous solution. admescope.com The primary step is to ascertain the aqueous solubility of this compound. admescope.com Should the inherent solubility prove inadequate for the targeted concentration, several formulation strategies can be implemented to enhance it.

A prevalent method is the adjustment of the formulation's pH. drug-dev.comascendiacdmo.com The solubility of a salt derived from a weak acid can be markedly influenced by the pH. For intravenous and intramuscular injections, a pH range of 2 to 11 is generally considered acceptable, whereas for subcutaneous administration, a more constrained pH range of 4 to 9 is favored to mitigate potential irritation. ascendiacdmo.com Buffering agents like phosphate, citrate, or acetate are commonly incorporated to sustain the pH within a range that ensures both the drug's solubility and its chemical stability. ascendiacdmo.com

In instances where pH modification alone does not suffice, the inclusion of co-solvents and solubilizing agents may be warranted. admescope.comformulationbio.com Co-solvents frequently employed in parenteral products include propylene glycol and ethanol. pharmaexcipients.com Surfactants such as polysorbate 80 can also be utilized to augment the solubility of compounds that are not readily soluble. pharmaexcipients.com

Another critical parameter is the tonicity of the formulation. To prevent cellular damage and discomfort upon injection, parenteral formulations should ideally be isotonic with blood, which corresponds to an osmolality of approximately 285-310 mOsm/kg. ascendiacdmo.com Isotonicity is typically achieved by adding agents like sodium chloride or mannitol. ascendiacdmo.comroquette.com

A standard preclinical parenteral solution for a sodium salt would likely contain the active ingredient, a buffer for pH control, a tonicity modifier, and water for injection. The stability of such a formulation is rigorously evaluated under both accelerated (e.g., high temperature) and long-term storage conditions to establish its shelf-life. drug-dev.comait-journal.com

Interactive Data Table: Illustrative Preclinical Parenteral Solution Formulation for a Sodium Salt

| Component | Function | Example Concentration Range |

| This compound | Active Ingredient | 1 - 50 mg/mL |

| Phosphate Buffer | pH control | 10 - 50 mM |

| Sodium Chloride | Tonicity adjustment | q.s. to isotonicity |

| Water for Injection | Vehicle | q.s. to final volume |

Nanoparticle-Based Formulations

For compounds that present challenges in terms of solubility or stability, or when the research objective is targeted delivery, nanoparticle-based formulations like liposomes or polymeric nanoparticles offer a sophisticated alternative. nih.govnih.gov These advanced delivery systems can encapsulate the drug, thereby shielding it from degradation and modifying its pharmacokinetic profile. mdpi.comoaepublish.com